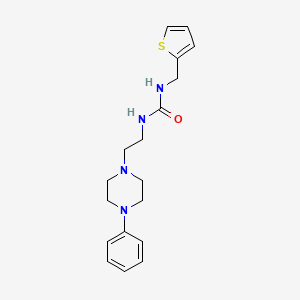
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C18H24N4OS and its molecular weight is 344.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-(4-Phenylpiperazin-1-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining a piperazine ring with a phenyl group and a thiophenylmethyl group, making it a candidate for various pharmacological studies.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Acetylcholinesterase Inhibition : The compound acts as an inhibitor of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound enhances cholinergic neurotransmission, which may have implications for treating neurodegenerative diseases such as Alzheimer's disease .
- Receptor Binding : The phenylpiperazine moiety is known to interact with various neurotransmitter receptors, potentially modulating their activity. This interaction can lead to alterations in neurotransmission and has been studied for its effects on mood and cognition .
Pharmacological Studies
Recent studies have highlighted the pharmacological potential of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that the compound exhibits neuroprotective properties by preventing neuronal cell death in models of oxidative stress. This suggests its potential use in neurodegenerative conditions.
- Anticancer Activity : Preliminary research indicates that derivatives of this compound may exhibit anticancer properties. For instance, modifications to the structure have resulted in compounds showing cytotoxic effects against various cancer cell lines, including breast cancer and melanoma .
Case Studies
Several case studies have documented the biological effects of similar compounds:
- Study on Acetylcholinesterase Inhibition : A related piperazine derivative was shown to significantly inhibit acetylcholinesterase activity in vitro, supporting the hypothesis that structural features similar to those in this compound contribute to enhanced cholinergic activity .
- Antitumor Activity Assessment : A comparative study involving thiophene-based compounds revealed that modifications in the thiophene moiety could enhance cytotoxic activity against cancer cell lines, suggesting a structure–activity relationship that could be explored further with this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is beneficial to compare it with similar compounds.
特性
IUPAC Name |
1-[2-(4-phenylpiperazin-1-yl)ethyl]-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4OS/c23-18(20-15-17-7-4-14-24-17)19-8-9-21-10-12-22(13-11-21)16-5-2-1-3-6-16/h1-7,14H,8-13,15H2,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJPMIFLSBNGWNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCNC(=O)NCC2=CC=CS2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














